![molecular formula C21H16ClN3O4S2 B2594760 methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 1110970-62-1](/img/no-structure.png)

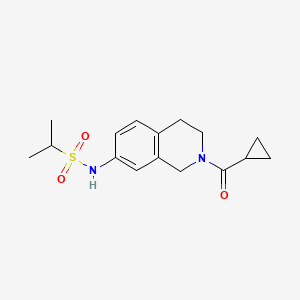

methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry . Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties .

Synthesis Analysis

Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazolinone derivatives have drawn more and more attention in the synthesis and bioactivities research .Molecular Structure Analysis

The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Chemical Reactions Analysis

Quinazolinone derivatives are reactive, as shown by the ease of their condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary widely depending on the specific compound and its substituents .Scientific Research Applications

Antimicrobial and Antioxidant Potential

One study has synthesized a series of 2,3-disubstituted quinazoline-4(3H)-ones, demonstrating potent in vitro antibacterial activities against a spectrum of Gram-positive and Gram-negative bacteria. Additionally, the synthesized compounds showed significant antioxidant potential when assessed via the DPPH assay method, highlighting their relevance in combating oxidative stress-related pathologies (Ashok Kumar et al., 2011).

Insecticidal Activity

Research into carbamoylated and acylated pyrazolines, including methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate and its derivatives, has shown insecticidal activity against American cockroaches and house flies. This study emphasizes the potential of such compounds in developing new insecticides, with specific structural configurations enhancing the activity (R. Hasan et al., 1996).

Antitumor Activity

Another avenue of research includes the synthesis of new thiazole, selena, triazine, thiazole, and cyanopyridine derivatives, assessed for their antitumor activities. This exploration signifies the compound's relevance in designing and developing potential therapeutic agents for cancer treatment (M. Ghorab et al., 1996).

Synthetic and Characterization Studies

Further studies have focused on synthesizing and characterizing related compounds, providing foundational insights into their chemical behavior and interactions. For instance, the synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds has been explored, with anticipation of biological activity based on their structural makeup (C. Párkányi & D. S. Schmidt, 2000).

Analytical and Theoretical Studies

Analytical and theoretical studies, such as spectroscopic, HOMO-LUMO, and NBO analyses, have been conducted on quinazolin-4(3H)-one derivatives. These studies reveal insights into the electronic structure, tautomerism, and potential pharmacological activities of these compounds, thereby enriching our understanding of their application spectrum (S. Soliman et al., 2015).

Mechanism of Action

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate' involves the condensation of 2-amino-4-chlorobenzophenone with thiourea, followed by cyclization with ethyl chloroacetate and subsequent reaction with methyl chloroformate and 4-chlorophenethylamine. The resulting product is then treated with sodium hydroxide to obtain the final compound.", "Starting Materials": [ "2-amino-4-chlorobenzophenone", "thiourea", "ethyl chloroacetate", "methyl chloroformate", "4-chlorophenethylamine", "sodium hydroxide" ], "Reaction": [ "Condensation of 2-amino-4-chlorobenzophenone with thiourea in the presence of ethanol to form 2-amino-4-chloro-phenyl)-1,3-thiazole-5-carboxamide", "Cyclization of 2-amino-4-chloro-phenyl)-1,3-thiazole-5-carboxamide with ethyl chloroacetate in the presence of potassium carbonate to form ethyl 2-(2-(2-amino-4-chlorophenyl)-1,3-thiazol-4-yl)acetate", "Reaction of ethyl 2-(2-(2-amino-4-chlorophenyl)-1,3-thiazol-4-yl)acetate with methyl chloroformate and 4-chlorophenethylamine in the presence of triethylamine to form methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate", "Treatment of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate with sodium hydroxide to obtain the final compound" ] } | |

CAS No. |

1110970-62-1 |

Molecular Formula |

C21H16ClN3O4S2 |

Molecular Weight |

473.95 |

IUPAC Name |

methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |

InChI |

InChI=1S/C21H16ClN3O4S2/c1-29-20(28)12-4-7-14-15(10-12)25-17(24-18(14)26)16(31-21(25)30)19(27)23-9-8-11-2-5-13(22)6-3-11/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,26) |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCCC4=CC=C(C=C4)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)

![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)

![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)

![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2594696.png)

![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)

![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)